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Compound of Interest

Compound Name: Ethyl 4-chlorobutyrate

Cat. No.: B132464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic data for Ethyl 4-
chlorobutyrate (CAS: 3153-36-4), a valuable reagent and building block in organic synthesis.

The document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Molecular Structure
Ethyl 4-chlorobutyrate, with the molecular formula C₆H₁₁ClO₂, has the following structure:

Cl-CH₂-CH₂-CH₂-C(=O)O-CH₂-CH₃

This structure consists of a four-carbon chain with a chlorine atom at the C4 position and an

ethyl ester group at the C1 position.

Spectroscopic Data Presentation
The following tables summarize the quantitative spectroscopic data for Ethyl 4-
chlorobutyrate.

Table 1: ¹H NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃)
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Frequency: 90 MHz

Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.14 Quartet (q) 2H -O-CH₂-CH₃

3.60 Triplet (t) 2H Cl-CH₂-CH₂-

2.48 Triplet (t) 2H -CH₂-CH₂-C(=O)-

2.10 Quintet (quin) 2H -CH₂-CH₂-CH₂-

1.27 Triplet (t) 3H -O-CH₂-CH₃

Data sourced from ChemicalBook.[1][2]

Table 2: ¹³C NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃)

Chemical Shift (ppm) Assignment

172.7 C=O (Ester Carbonyl)

60.7 -O-CH₂-CH₃

44.5 Cl-CH₂-

32.2 -CH₂-C(=O)-

27.9 Cl-CH₂-CH₂-

14.2 -O-CH₂-CH₃

Data sourced from ChemicalBook and PubChem.[1][3][4]

Table 3: Infrared (IR) Spectroscopy Data
Technique: Neat (liquid film)
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Wavenumber (cm⁻¹) Intensity Assignment

~2980-2850 Strong C-H (sp³) Stretch

~1735-1750 Strong C=O (Ester) Stretch[1][5]

~1300-1000 Strong C-O (Ester) Stretch[1]

~850-550 Medium-Strong C-Cl Stretch[6]

Characteristic absorption ranges are provided based on typical values for the functional groups

present.[1][5][6]

Table 4: Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Assignment

150 Moderate [M]⁺ (Molecular Ion)

107 High [M - C₂H₅O]⁺

105 Very High [M - OC₂H₅]⁺ (Base Peak)[2][3]

88 Very High
McLafferty rearrangement

product[2][3]

77 High [C₄H₅O₂]⁺ or [C₆H₅]⁺ fragment

41 High [C₃H₅]⁺

Data sourced from ChemicalBook and PubChem.[2][3]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh approximately 5-20 mg of Ethyl 4-chlorobutyrate for ¹H NMR (or 20-50

mg for ¹³C NMR) into a clean, dry vial.[7]

Using a micropipette or syringe, add approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃) to the vial.[7][8]

Gently agitate the vial to ensure the sample is fully dissolved and the solution is

homogeneous.

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly

into a clean 5 mm NMR tube to remove any particulate matter.[8]

Ensure the liquid height in the NMR tube is approximately 4-5 cm.[7][8]

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning

using a depth gauge.[7]

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[7]

Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral

resolution.[7]

Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse

sequence, relaxation delay).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b132464?utm_src=pdf-body
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the spectrum. For ¹³C, a greater number of scans will be required due to its lower

natural abundance.

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by

phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
This protocol describes the "neat" liquid film method, suitable for pure liquid samples.

Sample Preparation:

Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from

a desiccator.[5] Handle them by the edges to avoid transferring moisture.

Using a clean Pasteur pipette, place one or two drops of liquid Ethyl 4-chlorobutyrate
onto the center of one salt plate.[5]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.

Instrument Setup and Data Acquisition:

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric interferences (e.g., CO₂, H₂O).

Run the sample scan to obtain the infrared spectrum.

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone

or isopropanol) and return them to the desiccator.[5]

Mass Spectrometry (MS)
This protocol is a general procedure for analysis via direct infusion with Electron Ionization (EI).

Sample Preparation:
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Prepare a stock solution of Ethyl 4-chlorobutyrate at a concentration of approximately 1

mg/mL in a volatile organic solvent such as methanol or acetonitrile.

Perform a serial dilution of the stock solution to achieve a final concentration in the low

µg/mL to ng/mL range. The optimal concentration should be determined empirically to

avoid detector saturation.

If necessary, filter the final solution to remove any particulates that could block the

instrument's tubing.

Instrument Setup and Data Acquisition:

Set the mass spectrometer to the appropriate mode (e.g., Electron Ionization).

Calibrate the instrument using a known standard to ensure mass accuracy.

Set the EI source parameters, such as electron energy (typically 70 eV).

Introduce the sample into the ion source via direct infusion using a syringe pump at a

constant flow rate.

Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu) to observe the

molecular ion and key fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a chemical

compound like Ethyl 4-chlorobutyrate using the spectroscopic techniques discussed.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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